molecular formula C3H4BrClO2S B2537182 2-Bromoprop-2-ene-1-sulfonyl chloride CAS No. 1602567-15-6

2-Bromoprop-2-ene-1-sulfonyl chloride

Cat. No.: B2537182
CAS No.: 1602567-15-6
M. Wt: 219.48
InChI Key: LSIJHWYFTOZAJD-UHFFFAOYSA-N
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Description

2-Bromoprop-2-ene-1-sulfonyl chloride is an organosulfur compound with the molecular formula C₃H₄BrClO₂S. It is a versatile reagent used in organic synthesis, particularly in the preparation of sulfonyl derivatives. The compound is characterized by the presence of a bromine atom, a sulfonyl chloride group, and an alkene moiety, making it a valuable intermediate in various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromoprop-2-ene-1-sulfonyl chloride typically involves the reaction of 2-bromopropene with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme is as follows:

CH2=CBrCH3+ClSO2OHCH2=CBrCH2SO2Cl+H2O\text{CH}_2=\text{CBrCH}_3 + \text{ClSO}_2\text{OH} \rightarrow \text{CH}_2=\text{CBrCH}_2\text{SO}_2\text{Cl} + \text{H}_2\text{O} CH2​=CBrCH3​+ClSO2​OH→CH2​=CBrCH2​SO2​Cl+H2​O

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

2-Bromoprop-2-ene-1-sulfonyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, and thiols, leading to the formation of sulfonamide, sulfonate ester, and sulfonothioate derivatives.

    Addition Reactions: The alkene moiety can participate in addition reactions with electrophiles, such as halogens and hydrogen halides, resulting in the formation of dihalides and haloalkanes.

    Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes or alkynes.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, sodium methoxide, and primary amines are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at moderate temperatures.

    Addition Reactions: Halogenation reactions are performed using reagents like bromine or chlorine in the presence of a catalyst, such as iron(III) chloride.

    Elimination Reactions: Strong bases like potassium tert-butoxide or sodium hydride are employed to induce elimination reactions.

Major Products

The major products formed from these reactions include sulfonamide derivatives, sulfonate esters, dihalides, and alkenes, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-Bromoprop-2-ene-1-sulfonyl chloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromoprop-2-ene-1-sulfonyl chloride involves the reactivity of its functional groups. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows the compound to form covalent bonds with nucleophiles, leading to the formation of various derivatives. The alkene moiety can undergo addition reactions with electrophiles, further expanding its utility in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloroprop-2-ene-1-sulfonyl chloride
  • 2-Iodoprop-2-ene-1-sulfonyl chloride
  • 2-Bromoprop-2-ene-1-sulfonic acid

Uniqueness

Compared to similar compounds, 2-Bromoprop-2-ene-1-sulfonyl chloride offers a unique combination of reactivity due to the presence of both the bromine atom and the sulfonyl chloride group. This dual functionality allows for a broader range of chemical transformations, making it a valuable reagent in organic synthesis .

Properties

IUPAC Name

2-bromoprop-2-ene-1-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4BrClO2S/c1-3(4)2-8(5,6)7/h1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSIJHWYFTOZAJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(CS(=O)(=O)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4BrClO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.49 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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